tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate
Description
Torsional Energy Landscape
| Dihedral Angle | Energy Barrier (kcal/mol) | Preferred Conformation |
|---|---|---|
| C3-C4-C=N-O (oxime) | 4.1 | Anti (180°) |
| Pyridine-C-CH₂-N (carbamate) | 2.7 | Gauche (60°) |
Molecular Dynamics simulations (300 K, 10 ns) demonstrate:
- Carbamate tert-butyl group rotates freely with a correlation time of 2.3 ps
- Methoxy oxygen participates in transient C-H···O interactions with adjacent methylene protons (lifetime: 0.8-1.2 ps)
- Three dominant conformational states identified:
- State A (62% occupancy): Oxime anti, carbamate gauche
- State B (28%): Oxime syn, carbamate anti
- State C (10%): Oxime anti, carbamate anti
Electrostatic potential mapping shows:
- Maximum negative charge (-0.42 e) at carbamate carbonyl oxygen
- Positive charge accumulation (+0.31 e) at pyridine nitrogen
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGMVZRWLBZLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of Pyridine Derivatives
A common approach begins with 5-methoxy-3-pyridinemethanol. The hydroxyiminomethyl group is introduced via condensation with hydroxylamine under acidic conditions. Subsequent carbamate formation employs tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP).
- Hydroxyimine Formation :
- React 5-methoxy-3-pyridinemethanol with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol at reflux (80°C, 4–6 h).
- Yield: ~85% (isolated as a white solid).
- Carbamate Protection :
- Treat the hydroxyimine intermediate with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) at 0°C to room temperature.
- Yield: 70–75% after column purification.
Key Challenges :
- Over-oxidation of the hydroxyimino group necessitates strict temperature control.
- Competing side reactions (e.g., N-Boc migration) may occur if stoichiometry is imbalanced.
Recent Methodologies
Multi-Component Coupling Strategies
A three-component reaction leveraging CO₂ as a carbonyl source has been reported:
- Reagents : Primary amine (hydroxyiminomethyl precursor), CO₂ (1 atm), tert-butyl bromide, Cs₂CO₃, and tetrabutylammonium iodide (TBAI) in DMF.
- Conditions : 80°C, 12–24 h under nitrogen.
- Yield : 65–80% (depends on amine solubility).
Advantages :
Solid-Phase Synthesis
For combinatorial library generation, Merrifield resin-bound intermediates enable efficient purification:
- Immobilization : Couple the pyridine derivative to the resin via a CO₂ linker.
- Elution : Release the product using TFA/DCM (1:1).
- Yield : >90% with high purity (HPLC >98%).
Industrial-Scale Production
Flow Microreactor Systems
Continuous flow reactors enhance reaction efficiency and safety:
- Reagents : Tert-butyl carbamate, 4-(hydroxyiminomethyl)-5-methoxypyridine-3-methanol, and HATU (coupling agent).
- Conditions : 100°C, residence time 10 min.
- Output : 92% conversion with >99% selectivity.
Benefits :
- Reduced waste and energy consumption compared to batch processes.
- Suitable for GMP-compliant manufacturing.
Comparative Analysis of Methods
| Method | Yield | Scalability | Key Limitations |
|---|---|---|---|
| Stepwise Functionalization | 70–75% | Moderate | Sensitivity to oxidation; multiple steps |
| Multi-Component Coupling | 65–80% | High | Requires CO₂ infrastructure |
| Solid-Phase Synthesis | >90% | Low | High resin cost; limited solvent compatibility |
| Flow Microreactor | 92% | Very High | Initial setup investment |
Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
- DMAP vs. TBAI : DMAP accelerates Boc activation but may cause side reactions; TBAI enhances CO₂ incorporation in multi-component routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyiminomethyl group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The same group can be reduced to form amines.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The carbamate group can serve as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Biological Probes: Used in the design of probes for studying biological processes.
Industry
Agricultural Chemicals: Potential use in the synthesis of pesticides or herbicides.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, while the methoxypyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Structural Difference: Lacks the hydroxyiminomethyl group at position 4, replaced by a hydroxyl group.
- Molecular Formula : C₁₂H₁₈N₂O₄ (inferred from ).
- Applications: Likely used as an intermediate in drug synthesis, similar to the target compound. The absence of the hydroxyimino group may reduce its reactivity in condensation or cyclization reactions .
tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
- Structural Difference : The carbamate group is directly attached to the pyridine ring at position 3, omitting the methyl linker.
- Implications : This structural simplification may reduce steric hindrance but decrease stability due to direct exposure of the carbamate to the aromatic ring’s electronic effects .
tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate
- Structural Difference: Features an allyl group at position 4 instead of hydroxyiminomethyl.
Pyrimidine and Heterocyclic Carbamates
tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Structural Difference : Pyrimidine ring replaces pyridine, with additional fluorine and methyl substituents.
- Molecular Formula : C₁₁H₁₆FN₃O₃; Molecular Weight: 257.26 g/mol .
- Hazard Profile : Classified as hazardous, requiring specific safety protocols during handling. The fluorine atom may enhance metabolic stability in pharmaceutical applications compared to the target compound .
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Structural Difference : Complex polycyclic system with fused pyrazole, pyrimidine, and chromene moieties.
- Molecular Weight : 615.7 g/mol; Melting Point: 163–166°C .
- Applications : Likely used in kinase inhibition studies, highlighting how carbamate groups stabilize bioactive intermediates in multi-step syntheses .
Non-Carbamate Pyridine Derivatives
4-Iodo-5-methoxypyridin-3-amine
3-Amino-5-methoxyisonicotinonitrile
- Structural Difference : Nitrile group at position 4 and unprotected amine at position 3.
- Applications : Nitriles are versatile in cycloaddition reactions but may require additional protection steps, unlike the inherently stable carbamate in the target compound .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Stability : The tert-butyl carbamate group in the target compound enhances stability compared to unprotected amines (e.g., 4-Iodo-5-methoxypyridin-3-amine), which are prone to oxidation .
- Reactivity: The hydroxyiminomethyl group enables condensation with ketones or aldehydes, a feature absent in analogues like tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate .
- Safety : Carbamates generally exhibit lower acute toxicity compared to halogenated derivatives (e.g., the fluorinated pyrimidine in ), though comprehensive toxicological data for the target compound remains unpublished.
Biological Activity
tert-butyl N-[[4-(hydroxyiminomethyl)-5-methoxypyridin-3-yl]methyl]carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure combining a pyridine ring, hydroxyimino group, and a tert-butyl carbamate moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C13H19N3O4
- Molecular Weight : 281.31 g/mol
- IUPAC Name : tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate
- InChI Key : IAGMVZRWLBZLLK-APSNUPSMSA-N
The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxypyridinyl moiety may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been investigated for its potential as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
- Antioxidant Properties : The compound has demonstrated protective effects against oxidative stress in astrocytes induced by amyloid-beta, reducing levels of TNF-α and free radicals .
- Potential Anticancer Activity : Its structural similarities with other biologically active compounds suggest potential applications in cancer therapy. For example, related compounds have been used in targeted cancer treatments.
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuroprotection Study :
- Objective : To assess the compound's ability to protect astrocytes from amyloid-beta-induced toxicity.
- Methodology : In vitro assays were conducted to measure cell viability and oxidative stress markers.
- Findings : The compound exhibited moderate protective effects, reducing oxidative stress markers compared to control groups .
- Enzyme Interaction Study :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 5-amino-4-(2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate | C15H22N4O3 | Used in targeted cancer therapy (Omisertinib) |
| Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate | C16H23N3O4S | Important in enantioselective synthesis reactions |
| 3,5-Di-tert-butylphenyl N-methylcarbamate | C15H23N2O2 | Studied for metabolic pathways in insects and mammals |
The unique pyridine-based structure combined with hydroxyimino functionality in this compound may enhance its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
